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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the key findings and methodologies from the

multiple-ascending dose (MAD) clinical trial of ARV-102, an investigational oral PROTAC

(PROteolysis TArgeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). This

document is intended to guide researchers and drug development professionals in

understanding the clinical evaluation of this novel therapeutic agent for neurodegenerative

diseases such as Parkinson's disease.

Introduction
ARV-102 is a brain-penetrant, oral PROTAC designed to selectively target and degrade

LRRK2, a protein implicated in the pathogenesis of both genetic and idiopathic Parkinson's

disease.[1][2] Overactivity of LRRK2 is believed to contribute to lysosomal dysfunction and

neuroinflammation.[1] By harnessing the body's natural ubiquitin-proteasome system, ARV-102

aims to eliminate the LRRK2 protein rather than merely inhibiting its enzymatic activity.[3][4]

The first-in-human Phase 1 clinical trial of ARV-102 included single-ascending dose (SAD) and

multiple-ascending dose (MAD) cohorts to evaluate its safety, tolerability, pharmacokinetics

(PK), and pharmacodynamics (PD) in healthy volunteers and patients with Parkinson's disease.

[1][5]

Summary of Quantitative Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1192136?utm_src=pdf-interest
https://parkinsonsnewstoday.com/news/parkinsons-therapy-arv-102-able-reach-brain-where-needed-study/
https://ir.arvinas.com/news-releases/news-release-details/arvinas-presents-first-human-data-investigational-oral-protac/
https://parkinsonsnewstoday.com/news/parkinsons-therapy-arv-102-able-reach-brain-where-needed-study/
https://arvinasmedical.com/wp-content/uploads/2025/05/IAPRD-2025-ARV-102-Phase-1-Poster-1.pdf
https://www.neurologylive.com/view/a-clinician-perspective-first-human-data-lrrk2-degrader-arv-102
https://parkinsonsnewstoday.com/news/parkinsons-therapy-arv-102-able-reach-brain-where-needed-study/
https://www.clinicaltrialsarena.com/news/arvinas-data-phase-i-trial-arv102/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the key quantitative data from the ARV-102 MAD clinical trial in

healthy volunteers and patients with Parkinson's disease.

Table 1: Pharmacodynamic Response in Healthy
Volunteers (MAD Cohort)[6][7][8]

Dose (once daily for 14
days)

LRRK2 Reduction in
PBMCs

LRRK2 Reduction in CSF

≥20 mg >90% >50%

80 mg >90% >50%

PBMCs: Peripheral Blood Mononuclear Cells; CSF: Cerebrospinal Fluid

Table 2: Pharmacodynamic Response in Parkinson's
Disease Patients (SAD Cohort)[1][6]

Dose (single dose) Median LRRK2 Reduction in PBMCs

50 mg 86%

200 mg 97%

Table 3: Pharmacokinetic Profile in Healthy
Volunteers[7][8]

Parameter Value

Median Tmax (Time to Maximum Concentration) 6 hours

Median Terminal Plasma Half-life 73 hours

Exposure (Plasma and CSF) Increased in a dose-dependent manner

Table 4: Safety and Tolerability in Healthy Volunteers
(SAD and MAD Cohorts)[6][9]
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Adverse Events Details

Serious Adverse Events (SAEs) None reported

Discontinuations due to Adverse Events None

Most Common Treatment-Related AEs (SAD)
Headache (17.1% vs 0% placebo), Fatigue

(8.6% vs 25% placebo)

AEs: Adverse Events

Signaling Pathway
The following diagram illustrates the proposed mechanism of action of ARV-102 as a PROTAC

degrader of LRRK2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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